N-Acetyl Sulfadiazine-13C6
Overview
Description
N-Acetyl Sulfadiazine-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of sulfadiazine, an antibiotic used to treat bacterial infections. The compound is labeled with carbon-13 isotopes, making it useful in various analytical and research applications .
Scientific Research Applications
N-Acetyl Sulfadiazine-13C6 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of sulfadiazine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of sulfadiazine in the body.
Industry: Applied in quality control and validation of analytical methods for sulfadiazine and its derivatives.
Mechanism of Action
Target of Action
N-Acetyl Sulfadiazine-13C6, a derivative of Sulfadiazine, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby hindering bacterial growth .
Biochemical Pathways
The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that sulfonamides, the class of antibiotics to which sulfadiazine belongs, are well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components of their cells, leading to a halt in their growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism . .
Safety and Hazards
Future Directions
The interaction of sulfadiazine (SDZ) and its main metabolite N-acetyl-SDZ (N-ac-SDZ) with soil humic acid was investigated . This research is of particular interest in environmental risk and persistence assessment because they determine the fate, transport, and bioavailability of SAs and its residues in soil .
Biochemical Analysis
Biochemical Properties
N-Acetyl Sulfadiazine-13C6 interacts with various enzymes, proteins, and other biomolecules. It is a part of the sulfonamide class of antibiotics, which are known to inhibit bacterial growth by blocking the production of folic acid, a compound necessary for bacterial growth
Cellular Effects
The cellular effects of this compound are not fully understood. As a metabolite of Sulfadiazine, it may share some of its cellular effects. Sulfadiazine is known to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, which can lead to the death of the bacteria .
Molecular Mechanism
As a sulfonamide antibiotic, it is known to block the production of folic acid in bacteria, inhibiting their growth
Temporal Effects in Laboratory Settings
A study on the interaction of Sulfadiazine and its main metabolite N-acetyl-SDZ with soil humic acid showed that a broadened electron spin resonance (ESR) signal was observed for SDZ, indicating strong restriction of the re-orientational motion of the spin probe, i.e., immobilization due to covalent binding of the aniline moiety of SDZ to reactive quinone sites of LHA .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully understood. As a metabolite of Sulfadiazine, it may be involved in similar metabolic pathways. Sulfadiazine is known to be involved in the metabolism of folic acid in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Sulfadiazine-13C6 involves the acetylation of sulfadiazine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of the carbon-13 isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped to handle isotopic labeling and large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Sulfadiazine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Comparison with Similar Compounds
Sulfadiazine: The parent compound, used as an antibiotic.
N4-Acetyl Sulfadiazine: A metabolite of sulfadiazine with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Uniqueness: N-Acetyl Sulfadiazine-13C6 is unique due to its isotopic labeling with carbon-13. This labeling allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific studies.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-BULCFLCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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